molecular formula C16H18 B14073626 Ethyl(phenylethyl)benzene CAS No. 64800-83-5

Ethyl(phenylethyl)benzene

Cat. No.: B14073626
CAS No.: 64800-83-5
M. Wt: 210.31 g/mol
InChI Key: BDEIYMXBPHSOSG-UHFFFAOYSA-N
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Description

Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by the presence of an ethyl group and a phenylethyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of styrene derivatives. This method is preferred due to its efficiency and scalability. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions

Ethyl(phenylethyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using hydrogen gas (H2) and a metal catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium or nickel catalysts.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products

    Oxidation: Acetophenone, benzaldehyde, benzoic acid.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro derivatives of this compound.

Scientific Research Applications

Ethyl(phenylethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic hydrocarbons.

    Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity. Pathways involved in its action include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar in structure but lacks the phenylethyl group.

    Phenylethylamine: Contains the phenylethyl group but lacks the benzene ring.

    Styrene: Contains a vinyl group attached to the benzene ring instead of an ethyl group.

Uniqueness

Ethyl(phenylethyl)benzene is unique due to the presence of both ethyl and phenylethyl groups attached to the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

64800-83-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-4-(2-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3

InChI Key

BDEIYMXBPHSOSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

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